

3,5-Difluorophenylacetic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluorophenylacetic acid

Cat. No.: B011212

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Synthetic Chemistry

In the landscape of modern organic synthesis, particularly within medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a molecule. **3,5-Difluorophenylacetic acid** has emerged as a pivotal building block, offering a unique combination of a reactive carboxylic acid handle and a difluorinated phenyl ring. This guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications, underscoring its value in the development of innovative chemical entities. The presence of two fluorine atoms in a meta-arrangement on the phenyl ring imparts distinct electronic properties, influencing the molecule's acidity, lipophilicity, and metabolic stability, making it a highly sought-after intermediate.^{[1][2]}

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **3,5-difluorophenylacetic acid** is fundamental for its effective application in synthesis.

Property	Value	Reference
CAS Number	105184-38-1	[1] [3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1] [3]
Molecular Weight	172.13 g/mol	[1] [3]
Appearance	White to light yellow powder/crystal	[1] [4]
Melting Point	67-81 °C	[1]
pKa	~3.9 (Predicted)	
Solubility	Soluble in methanol and other polar organic solvents	[1]

Spectroscopic Characterization:

- ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene protons and the aromatic protons.
- ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with characteristic splitting patterns due to C-F coupling.[\[3\]](#)[\[5\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations.[\[3\]](#)
- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[\[3\]](#)[\[6\]](#)

Synthesis of 3,5-Difluorophenylacetic Acid: Key Methodologies

Several synthetic routes to **3,5-difluorophenylacetic acid** have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common approaches are highlighted below.

Grignard Reaction and Carboxylation of 3,5-Difluorobenzyl Bromide

This classic method involves the formation of a Grignard reagent from 3,5-difluorobenzyl bromide, followed by its reaction with carbon dioxide.

[Click to download full resolution via product page](#)

Workflow for Grignard-based synthesis.

Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3,5-difluorobenzyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
- **Carboxylation:** The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
- **Work-up:** The reaction mixture is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **3,5-difluorophenylacetic acid**, which can be further purified by recrystallization.

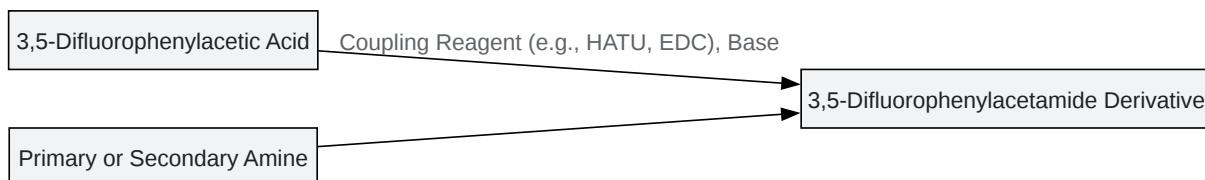
Willgerodt-Kindler Reaction of 3,5-Difluoroacetophenone

The Willgerodt-Kindler reaction provides an alternative route, converting an aryl ketone to a terminal carboxylic acid derivative.^[7]

[Click to download full resolution via product page](#)

Workflow for Willgerodt-Kindler synthesis.

Experimental Protocol:


- Thioamide Formation: A mixture of 3,5-difluoroacetophenone, sulfur, and morpholine is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).^[8]
- Hydrolysis: After completion, the reaction mixture is cooled, and the intermediate thiomorpholide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid in aqueous acetic acid) or a strong base (e.g., sodium hydroxide).
- Work-up: The reaction mixture is cooled and acidified to precipitate the crude **3,5-difluorophenylacetic acid**. The solid is collected by filtration, washed with water, and purified by recrystallization.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of **3,5-difluorophenylacetic acid** stems from the reactivity of its carboxylic acid group and the unique properties conferred by the difluorinated phenyl ring.

Amide Bond Formation

A primary application of **3,5-difluorophenylacetic acid** is in the synthesis of amides, which are prevalent in pharmaceuticals. Standard coupling reagents can be employed for this transformation.

[Click to download full resolution via product page](#)

General workflow for amide coupling.

Experimental Protocol (General):

- To a solution of **3,5-difluorophenylacetic acid** in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added.
- The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
- The desired amine is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS).
- The reaction is worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents. The organic layer is dried and concentrated, and the resulting amide is purified by chromatography or recrystallization.

Esterification

Ester derivatives of **3,5-difluorophenylacetic acid** can be readily prepared through various esterification methods, including Fischer esterification or by reaction with alkyl halides in the presence of a base.

Case Study: Synthesis of Taranabant

3,5-Difluorophenylacetic acid is a key building block in the synthesis of taranabant, a cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.

[9] The synthesis involves the amide coupling of **3,5-difluorophenylacetic acid** with a chiral amine intermediate.

The Influence of the 3,5-Difluoro Substitution Pattern

The meta-disposed fluorine atoms on the phenyl ring have profound electronic effects that are central to the utility of this building block.

- Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton, which can influence its reactivity in certain transformations.
- Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[10]
- Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The 3,5-difluoro pattern can block sites of potential aromatic hydroxylation, thereby improving the metabolic stability and half-life of a drug candidate.
- Enhanced Drug-Target Interactions: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[11] Quantum chemical studies have shown that fluorine substitution alters the electron distribution in the aromatic ring, which can fine-tune these interactions.[12]

Applications in Agrochemicals

Beyond pharmaceuticals, **3,5-difluorophenylacetic acid** and its derivatives are valuable intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[1] The incorporation of the 3,5-difluorophenyl moiety can enhance the efficacy and selectivity of these agents.

Conclusion

3,5-Difluorophenylacetic acid is a versatile and strategically important building block in organic synthesis. Its unique combination of a reactive carboxylic acid and an electronically

modified aromatic ring provides a powerful tool for the construction of complex molecules with tailored properties. A comprehensive understanding of its synthesis, reactivity, and the specific effects of the difluoro substitution pattern is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- PubChem. **3,5-Difluorophenylacetic acid**. [\[Link\]](#)
- NIST. Phenylacetic acid, 3,5-difluorophenyl ester. [\[Link\]](#)
- Pd(II)
- SpectraBase. (3,5-Difluorophenyl)acetic acid - Optional[13C NMR] - Chemical Shifts. [\[Link\]](#)
- Cheméo. Chemical Properties of **3,5-Difluorophenylacetic acid** (CAS 105184-38-1). [\[Link\]](#)
- ResearchGate.
- LookChem. **3,5-Difluorophenylacetic acid**. [\[Link\]](#)
- SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [\[Link\]](#)
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [\[Link\]](#)
- Ningbo Inno Pharmchem Co.,Ltd. **3,5-Difluorophenylacetic Acid**: A Versatile Building Block in Organic Synthesis. [\[Link\]](#)
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [\[Link\]](#)
- Wikipedia. Willgerodt rearrangement. [\[Link\]](#)
- ResearchGate.
- PubMed.
- Organic Chemistry D
- ResearchGate. Role of Fluorine in Drug Design and Drug Action. [\[Link\]](#)
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [\[Link\]](#)
- Google Patents.
- ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. [\[Link\]](#)
- ResearchGate. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. [\[Link\]](#)
- Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulf
- White Rose eTheses Online.
- MDPI. Quantum-Chemical Study of the Benzene Reaction with Fluorine. [\[Link\]](#)
- R Discovery. Quantum-Chemical Study of the Benzene Reaction with Fluorine. [\[Link\]](#)
- PubMed. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. [\[Link\]](#)

- NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbino.com]
- 3. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluorophenylacetic acid | 105184-38-1 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Phenylacetic acid, 3,5-difluorophenyl ester [webbook.nist.gov]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π -Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Difluorophenylacetic Acid: A Strategic Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011212#3-5-difluorophenylacetic-acid-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com